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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the phenol-chloroform

extraction method for nucleic acid purification. It details the composition of the chemical

mixture, its underlying principles, and provides detailed experimental protocols. Furthermore,

this guide presents a quantitative comparison with other common nucleic acid extraction

techniques, offering researchers the data to make informed decisions for their experimental

needs.

Core Principles of Phenol-Chloroform Extraction
Phenol-chloroform extraction is a liquid-liquid extraction technique fundamental to molecular

biology for separating nucleic acids from proteins and lipids.[1] The method leverages the

differential solubility of these macromolecules in a biphasic solution created by mixing an

aqueous sample with a phenol-chloroform solution.

Upon centrifugation, the mixture separates into three distinct phases:

Aqueous Phase (Upper): This less dense, upper layer contains the hydrophilic nucleic acids

(DNA and RNA).

Interphase (Middle): A layer of precipitated proteins forms between the aqueous and organic

phases.
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Organic Phase (Lower): This denser, lower layer consists of the hydrophobic phenol and

chloroform, containing denatured proteins and lipids.[1]

The pH of the solution is a critical determinant in the selective separation of DNA and RNA. At a

neutral to alkaline pH (7.0-8.0), both DNA and RNA are negatively charged and will partition

into the aqueous phase.[1] However, at an acidic pH (around 4.5), DNA becomes neutralized

and is driven into the organic phase, while RNA remains in the aqueous phase, allowing for

their effective separation.

Composition and Purpose of the Phenol-Chloroform
Mixture
The standard phenol-chloroform mixture is typically prepared in a ratio of 25:24:1

(phenol:chloroform:isoamyl alcohol). Each component plays a crucial role in the extraction

process.
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Component Ratio Purpose

Phenol 25

The primary function of phenol

is to denature proteins by

disrupting their secondary and

tertiary structures. It is a non-

polar solvent and effectively

dissolves proteins.

Chloroform 24

Chloroform enhances the

denaturing effect of phenol on

proteins and solubilizes lipids.

Crucially, its higher density

increases the overall density of

the organic phase, ensuring a

sharp and stable separation

from the aqueous phase.

Isoamyl Alcohol 1

Isoamyl alcohol is added as an

anti-foaming agent, preventing

the formation of an emulsion

between the aqueous and

organic phases during mixing.

This leads to a cleaner

separation and a more defined

interphase.[2]

Quantitative Comparison of Nucleic Acid Extraction
Methods
The choice of nucleic acid extraction method can significantly impact the yield and purity of the

isolated molecules, which in turn affects downstream applications. The following tables

summarize comparative data between phenol-chloroform extraction and other common

methods.

Table 1: Comparison of DNA Extraction from Human Blood
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Method Mean DNA Yield (ng/µL)
Mean A260/A280 Purity
Ratio

Phenol-Chloroform ~308 ~1.89

Salting-Out ~18 ~1.82

Data sourced from a comparative study on human blood samples.[3][4][5]

Table 2: Comparison of DNA Extraction from Human Saliva

Method Mean DNA Yield (ng/µL)
Mean A260/A280 Purity
Ratio

Phenol-Chloroform ~64 ~1.87

Salting-Out ~38 ~1.75

Data sourced from a comparative study on human saliva samples.[3][4]

Note on Purity Ratios:

An A260/A280 ratio of ~1.8 is generally considered "pure" for DNA.[6][7][8] Ratios lower than

this may indicate protein or phenol contamination.[6]

The A260/A230 ratio is another indicator of purity, with expected values for pure nucleic

acids being in the range of 2.0-2.2.[6][8] Lower ratios can suggest contamination with

organic compounds or salts.[6][9]

Experimental Protocols
Reagent Preparation
Lysis Buffer (for DNA extraction):

1 M Tris-Cl (pH 8.0): 200 µL

0.5 M EDTA (pH 8.0): 4 µL
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SDS: 1 g

Add sterile distilled water to a final volume of 20 mL.[10]

TE Buffer (for nucleic acid resuspension and storage):

1 M Tris-Cl (pH 8.0): 1 mL

0.5 M EDTA (pH 8.0): 0.2 mL

Add sterile distilled water to a final volume of 100 mL.[11][12] Autoclave to sterilize.[11][12]

Protocol for Genomic DNA Extraction from Cells
Cell Lysis:

Start with a pellet of 1-5 million cells.

Resuspend the cell pellet in 400 µL of SNET lysis buffer containing Proteinase K (final

concentration 400 µg/mL).[13]

Incubate at 55°C for 1-2 hours, or until the sample is completely lysed.[14]

Phenol-Chloroform Extraction:

Add an equal volume (400 µL) of phenol:chloroform:isoamyl alcohol (25:24:1).

Vortex vigorously for 30 seconds to form an emulsion.

Centrifuge at 12,000 x g for 5 minutes at room temperature.

Aqueous Phase Collection:

Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the

interphase and the lower organic phase.

Chloroform Wash (Optional but Recommended):

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.
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Vortex for 10 seconds and centrifuge at 12,000 x g for 2 minutes.

Transfer the upper aqueous phase to a new tube. This step helps to remove residual

phenol.

DNA Precipitation:

Add 1/10 volume of 3 M sodium acetate (pH 5.2) to the aqueous phase.

Add 2-2.5 volumes of ice-cold 100% ethanol.

Invert the tube gently several times until a white DNA precipitate becomes visible.

Incubate at -20°C for at least 1 hour to overnight.

DNA Pelleting and Washing:

Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.

Carefully decant the supernatant.

Wash the pellet with 500 µL of 70% ethanol.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspension:

Resuspend the DNA pellet in an appropriate volume (e.g., 50-100 µL) of TE buffer.

Visualizing the Process
Experimental Workflow
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Click to download full resolution via product page

Caption: Experimental workflow for nucleic acid extraction using the phenol-chloroform method.
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Caption: Partitioning of biomolecules during phenol-chloroform extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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